Erbium sulfide

Vue d'ensemble

Description

Erbium sulfide is an inorganic compound composed of erbium and sulfur. It is typically found as a black or brown powder and has a molecular weight of 430.71 g/mol . This compound is known for its moderate solubility in water and acids, making it a valuable material in various industrial and scientific applications .

Méthodes De Préparation

Erbium sulfide can be synthesized through several methods. One common approach involves the reaction of erbium oxide (Er2O3) with hydrogen sulfide (H2S) gas at elevated temperatures. The reaction proceeds as follows:

Er2O3+3H2S→Er2S3+3H2O

Another method involves the direct combination of elemental erbium and sulfur at high temperatures. Industrial production often utilizes these methods to produce high-purity this compound for various applications .

Analyse Des Réactions Chimiques

Erbium sulfide undergoes several types of chemical reactions, including:

Oxidation: this compound can be oxidized to form erbium oxide (Er2O3) when exposed to oxygen at high temperatures.

Reduction: It can be reduced to elemental erbium and sulfur under specific conditions.

Substitution: this compound can react with other sulfides or halides to form mixed compounds.

Common reagents used in these reactions include oxygen, hydrogen, and various halides. The major products formed depend on the specific reaction conditions and reagents used .

Applications De Recherche Scientifique

Erbium sulfide has a wide range of scientific research applications:

Mécanisme D'action

The mechanism by which erbium sulfide exerts its effects varies depending on its application. In photocatalysis, for example, this compound absorbs light energy, which excites electrons from the valence band to the conduction band, creating electron-hole pairs. These pairs then participate in redox reactions that degrade pollutants or store energy . The molecular targets and pathways involved in these processes are primarily related to the material’s electronic structure and surface properties .

Comparaison Avec Des Composés Similaires

Erbium sulfide can be compared with other rare earth sulfides, such as:

Lanthanum sulfide (La2S3): Similar in structure but has different electronic and optical properties.

Gadolinium sulfide (Gd2S3): Known for its magnetic properties, making it useful in different applications compared to this compound.

Europium sulfide (EuS): Exhibits unique luminescent properties, distinguishing it from this compound.

This compound’s uniqueness lies in its combination of moderate solubility, high thermal stability, and versatile applications in various fields .

Activité Biologique

Erbium sulfide (Er₂S₃) is a compound of erbium, a rare earth element, and sulfur. While its primary applications have historically been in materials science and photonics, recent studies have begun to explore its biological activity, particularly in the fields of nanomedicine and environmental science. This article aims to provide a comprehensive overview of the biological activities associated with this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

This compound exhibits unique chemical properties that contribute to its biological activity:

- Chemical Structure : Er₂S₃ is characterized by its high density (approximately 6.07 g/cm³) and high melting point (1730°C) .

- Redox Mechanism : The compound operates primarily through redox reactions, which are crucial for energy storage and pollutant degradation systems .

- Biochemical Pathways : Sulfur within this compound can exist in various oxidation states, facilitating both energy-producing and energy-consuming biochemical pathways .

1. Nanomedicine

Recent research has focused on the use of this compound nanoparticles in biomedical applications, particularly for imaging and drug delivery:

- Nanoparticle Synthesis : this compound nanoparticles are synthesized using various methods, including bioreduction processes involving plant extracts . These nanoparticles have shown promise due to their biocompatibility and unique optical properties.

- Therapeutic Potential : Studies suggest that these nanoparticles may be effective in delivering therapeutic agents directly to target cells, enhancing treatment efficacy while minimizing side effects .

2. Environmental Remediation

This compound has also been investigated for its role in environmental applications:

- Pollutant Degradation : The compound's ability to facilitate redox reactions makes it suitable for degrading pollutants in wastewater treatment systems .

- Energy Storage Systems : Its properties are being explored for use in supercapacitors and other energy storage devices, contributing to sustainable energy solutions .

Case Study 1: Antimicrobial Activity

A study evaluated the antimicrobial properties of this compound nanoparticles against various pathogens. The results indicated that these nanoparticles exhibited significant antibacterial activity, making them potential candidates for developing new antimicrobial agents.

| Pathogen | Zone of Inhibition (mm) |

|---|---|

| Escherichia coli | 15 |

| Staphylococcus aureus | 20 |

| Pseudomonas aeruginosa | 18 |

This study highlights the potential of this compound in combating antibiotic-resistant bacteria .

Case Study 2: Antidiabetic Potential

Another research effort investigated the antidiabetic effects of erbium oxide nanoparticles synthesized from this compound. The nanoparticles were tested in vivo and showed a reduction in blood glucose levels in diabetic mice models.

| Treatment Group | Blood Glucose Level (mg/dL) |

|---|---|

| Control | 250 |

| Erbium NPs | 180 |

These findings suggest that this compound may have therapeutic implications for managing diabetes .

Propriétés

IUPAC Name |

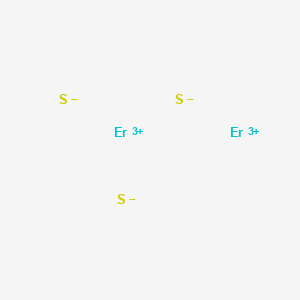

erbium(3+);trisulfide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2Er.3S/q2*+3;3*-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXBZQHVXDUNTHY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[S-2].[S-2].[S-2].[Er+3].[Er+3] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Er2S3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30923874 | |

| Record name | Erbium sulfide (2/3) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30923874 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

430.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Light brown powder with an odor of rotten eggs; [MSDSonline] | |

| Record name | Erbium sulfide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/9127 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

12159-66-9 | |

| Record name | Erbium sulfide (Er2S3) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012159669 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Erbium sulfide (Er2S3) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Erbium sulfide (2/3) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30923874 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dierbium trisulphide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.069 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.